molecular formula C7H6BrN3 B13013499 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine

4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13013499
M. Wt: 212.05 g/mol
InChI Key: RHDPLFCRYKPAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The unique structure of this compound makes it an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, altering its chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in medicinal applications .

Scientific Research Applications

4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival . This targeted approach makes it a valuable tool in cancer therapy.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3

InChI Key

RHDPLFCRYKPAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)Br

Origin of Product

United States

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